molecular formula C14H9ClFN5O B11268565 N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide

N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide

Cat. No.: B11268565
M. Wt: 317.70 g/mol
InChI Key: WIULSGCEZOOAJX-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a fluorobenzamide moiety, and a chlorophenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of nitriles with organic azides to form tetrazoles . The chlorophenyl and fluorobenzamide groups are then introduced through subsequent reactions, often involving halogenation and amide formation.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of organo boron and organo aluminium azides has been reported for the preparation of tetrazole derivatives . These methods are optimized for higher yields and cost-effectiveness, considering factors such as reagent availability, reaction conditions, and waste management.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the benzamide moiety.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine and fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring and benzamide moiety can bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C14H9ClFN5O

Molecular Weight

317.70 g/mol

IUPAC Name

N-[2-chloro-5-(tetrazol-1-yl)phenyl]-3-fluorobenzamide

InChI

InChI=1S/C14H9ClFN5O/c15-12-5-4-11(21-8-17-19-20-21)7-13(12)18-14(22)9-2-1-3-10(16)6-9/h1-8H,(H,18,22)

InChI Key

WIULSGCEZOOAJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl

Origin of Product

United States

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